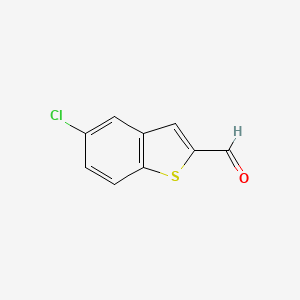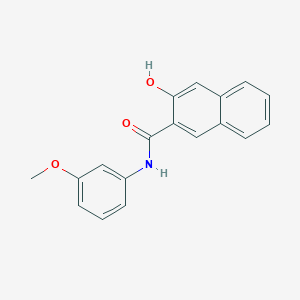
5-ブロモイソキサゾール
概要
説明
5-Bromoisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions 5-Bromoisoxazole is characterized by the presence of a bromine atom at the fifth position of the isoxazole ring
科学的研究の応用
5-Bromoisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor in organic synthesis.
作用機序
Target of Action
Isoxazole and its derivatives have been shown to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets and cause significant changes . The specific interactions of 5-Bromoisoxazole with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
5-Bromoisoxazole, as a derivative of isoxazole, may affect various biochemical pathways. Isoxazole derivatives have been shown to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific biochemical pathways affected by 5-Bromoisoxazole and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of 5-Bromoisoxazole’s action would depend on its specific targets and mode of action. Given that isoxazole derivatives have been shown to exhibit various biological activities , it is likely that 5-Bromoisoxazole would also have significant molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods: Industrial production of 5-Bromoisoxazole may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: 5-Bromoisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the isoxazole ring .
類似化合物との比較
Isoxazole: The parent compound without the bromine substitution.
5-Chloroisoxazole: Similar structure with a chlorine atom instead of bromine.
3,5-Diarylisoxazoles: Isoxazoles with aryl groups at the third and fifth positions.
Uniqueness: 5-Bromoisoxazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making 5-Bromoisoxazole a valuable compound in medicinal chemistry .
特性
IUPAC Name |
5-bromo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-2-5-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFJNDECYNGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602788 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133930-99-0 | |
| Record name | 5-Bromo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 5-bromoisoxazoles?
A1: One prevalent method involves the nitrosation of 2-aryl-1,1-dibromocyclopropanes. This reaction yields 3-aryl-5-bromoisoxazoles. [, ]
Q2: How can 5-bromoisoxazoles be further functionalized for the synthesis of more complex molecules?
A2: 5-Bromoisoxazoles are versatile building blocks in organic synthesis. For example, they can undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids in the presence of a palladium catalyst. This allows for the introduction of diverse substituents at the 5-position of the isoxazole ring, leading to the synthesis of trisubstituted isoxazoles. []
Q3: Are there alternative methods for the functionalization of isoxazoles besides Suzuki-Miyaura coupling?
A3: Yes, palladium-catalyzed cross-coupling reactions can also be employed. For instance, 3,5-dimethyl-4-iodoisoxazole can react with phenylacetylene in the presence of a palladium(II) chloride-triphenylphosphine complex to afford 3,5-dimethyl-4-phenylethynylisoxazole. Similarly, reacting the same isoxazole with styrene under palladium catalysis yields 3,5-dimethyl-4-trans-styrylisoxazole. []
Q4: What are the potential challenges associated with the palladium-catalyzed cross-coupling reactions of bromoisoxazoles?
A4: While generally effective, these reactions can sometimes lead to unexpected products. For example, reacting 3-phenyl-5-bromoisoxazole with styrene under palladium catalysis primarily yields 3,3'-diphenyl-5,5'-biisoxazole instead of the desired styryl compound. [] This highlights the importance of careful optimization and understanding of reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
